molecular formula C8H8Cl2N2 B14019763 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride

3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride

Cat. No.: B14019763
M. Wt: 203.07 g/mol
InChI Key: NDDDGQNFYYCDKL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride is an organic compound that features a benzene ring substituted with an aminomethyl group, a chlorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a chlorobenzene derivative, followed by reduction to introduce the aminomethyl group. The nitrile group is then introduced through a cyanation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzeneboronic acid hydrochloride: Used in similar applications but features a boronic acid group instead of a nitrile group.

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral activity and used in medicinal chemistry.

Uniqueness

3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride is unique due to the presence of both a nitrile and a chlorine substituent on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

3-(aminomethyl)-5-chlorobenzonitrile;hydrochloride

InChI

InChI=1S/C8H7ClN2.ClH/c9-8-2-6(4-10)1-7(3-8)5-11;/h1-3H,4,10H2;1H

InChI Key

NDDDGQNFYYCDKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)CN.Cl

Origin of Product

United States

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